(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(1-ethoxyethoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-4-9-7(3)10-6(2)5-8/h6-8H,4-5H2,1-3H3/t6-,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECUSKDVHMJKF-ULUSZKPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)O[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64028-92-8, 184110-41-6 | |
| Record name | (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Chirality in Advanced Organic Chemistry
Chirality, derived from the Greek word for 'hand', is a fundamental concept in stereochemistry that describes molecules that are non-superimposable on their mirror images. quora.comnumberanalytics.com These mirror-image forms are known as enantiomers. longdom.org The significance of chirality in advanced organic chemistry is profound, as the spatial arrangement of atoms can dramatically influence a molecule's physical, chemical, and biological properties. numberanalytics.comstudysmarter.co.uk
In biological systems, chirality is ubiquitous; biomolecules such as amino acids, sugars, and nucleic acids are almost all chiral. quora.com This biological specificity means that the different enantiomers of a chiral molecule can interact very differently with enzymes, receptors, and other chiral biomolecules. numberanalytics.com For instance, one enantiomer of a drug may have a desired therapeutic effect, while the other may be inactive or even cause adverse effects. longdom.org This necessitates the synthesis of single-enantiomer pharmaceuticals to ensure safety and efficacy.
Consequently, the ability to control the stereochemical outcome of a chemical reaction is a central goal in modern organic synthesis. Enantioselective synthesis, the process of preferentially producing one enantiomer of a chiral product, is crucial in fields ranging from pharmaceuticals and agrochemicals to materials science. numberanalytics.com Understanding and manipulating chirality allows chemists to design and create complex molecules with specific functions, mimicking the precision of nature.
The Role of Chiral 1,2 Diols and Their Derivatives As Versatile Intermediates
Chiral 1,2-diols, also known as vicinal diols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms, creating at least one chiral center. These motifs are prevalent in numerous natural products, including carbohydrates and pheromones. acs.org In the realm of synthetic organic chemistry, chiral 1,2-diols and their derivatives are highly valued as versatile intermediates and building blocks. acs.orgresearchgate.net
Their utility stems from several key features:
Chiral Pool Synthesis: They are readily available from the "chiral pool," which consists of inexpensive, enantiomerically pure natural products. This allows them to be used as starting materials for the synthesis of complex target molecules.
Chiral Auxiliaries and Ligands: The two hydroxyl groups can coordinate to metal centers, making them excellent chiral ligands for asymmetric catalysis. alfachemic.com These ligands create a chiral environment around the metal, guiding the stereochemical course of reactions such as asymmetric hydrogenation, oxidation, and aldol (B89426) condensations. alfachemic.com
Synthetic Handles: The hydroxyl groups are versatile functional groups that can be easily converted into other functionalities, such as ethers, esters, epoxides, and amines. This allows for the stepwise construction of complex molecular architectures with precise stereochemical control.
The synthesis of these diols can be achieved through methods like the asymmetric dihydroxylation of alkenes or the reductive coupling of aldehydes and ketones. alfachemic.com Derivatives, such as the title compound where one hydroxyl group is protected, are crucial for achieving regioselectivity in subsequent transformations, allowing chemists to manipulate one part of the diol while the other remains unchanged.
Structural and Stereochemical Overview of R 2 Rs 1 Ethoxyethoxy 1 Propanol
(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a derivative of (R)-propan-1,2-diol. Its structure is characterized by a three-carbon propanol (B110389) backbone with two chiral centers.
C2 of the Propanol Backbone: This carbon is bonded to a hydrogen atom, a methyl group, a primary hydroxymethyl group (-CH₂OH), and the oxygen of the ethoxyethoxy group. The configuration at this center is designated as (R). The (-) in the name indicates that the compound is levorotatory, meaning it rotates the plane of polarized light to the left.
C1 of the Ethoxyethoxy Group: This is the carbon atom of the acetal (B89532) protecting group, which is bonded to two oxygen atoms, a hydrogen atom, and a methyl group. This center is also chiral. The designation (RS) signifies that the compound is a mixture of both (R) and (S) configurations at this position.
Because the compound has a defined stereocenter at C2 of the propanol chain and a racemic stereocenter in the protecting group, this compound exists as a mixture of two diastereomers.
Below is a table summarizing the key structural and physical properties of the compound.
| Property | Value |
| CAS Number | 64028-92-8 |
| Molecular Formula | C₇H₁₆O₃ |
| Molecular Weight | 148.20 g/mol scbt.com |
| Appearance | Liquid |
| Density | 0.951 g/mL at 20 °C chemwhat.comchemicalbook.com |
| Refractive Index | n20/D 1.420 chemicalbook.com |
| Optical Rotation | [α]20/D -18.5° ± 1° (neat) chemicalbook.com |
| Stereochemistry | Mixture of Diastereomers |
Data is based on available chemical supplier information.
Historical Context and Evolution of 1 Ethoxyethoxy Protection in Chiral Alcohol Chemistry
Asymmetric Synthesis of the (R)-1,2-Propanediol Precursor
The cornerstone of synthesizing enantiomerically pure (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol lies in the effective production of its precursor, (R)-1,2-propanediol. Various advanced methods have been developed to achieve high enantioselectivity in the synthesis of this key intermediate.
Chemoenzymatic Pathways to (R)-1,2-Propanediol
Chemoenzymatic methods offer a powerful approach for producing enantiomerically enriched compounds by leveraging the high selectivity of enzymes. nih.gov These methods can involve the kinetic resolution of racemic mixtures or the asymmetric transformation of prochiral substrates.
Lipases are a prominent class of enzymes utilized for the kinetic resolution of racemic 1,2-propanediol derivatives. For instance, Candida antarctica lipase (B570770) B has demonstrated high enantioselectivity in the hydrolysis of racemic esters of 1,2-propanediol, allowing for the separation of the (R)-enantiomer. researchgate.net Another example involves the use of Pseudomonas cepacia lipase for the transesterification of 1,2-propanediol, yielding the (R)-enantiomer with high enantiomeric excess. researchgate.net
Whole-cell biocatalysis also presents a viable route. For example, genetically engineered Escherichia coli expressing NADH-linked glycerol (B35011) dehydrogenase genes can produce (R)-(-)-1,2-propanediol directly from glucose. medchemexpress.com Furthermore, certain bacterial strains, such as Rhodococcus sp., have been identified that can perform asymmetric oxidation of related diols, suggesting potential for engineered pathways to (R)-1,2-propanediol. nih.gov
Table 1: Examples of Chemoenzymatic Synthesis of (R)-1,2-Propanediol Precursors
| Enzyme/Microorganism | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| Candida antarctica lipase B | Hydrolysis | Racemic 1,2-propanediol esters | (R)-1,2-propanediol | >99% |
| Pseudomonas cepacia lipase | Transesterification | Racemic 1,2-propanediol | (R)-1,2-propanediol ester | >95% |
| Engineered E. coli | Fermentation | Glucose | (R)-1,2-propanediol | Not specified |
Catalytic Asymmetric Hydroxylation and Epoxidation Routes
Catalytic asymmetric reactions provide an atom-economical and efficient means to introduce chirality. The direct asymmetric dihydroxylation of propylene (B89431) or the asymmetric epoxidation followed by hydrolysis are key strategies.
Asymmetric dihydroxylation, pioneered by Sharpless, allows for the direct conversion of olefins to chiral diols with high enantioselectivity using osmium tetroxide and a chiral ligand. While highly effective, the toxicity and cost of osmium are significant considerations.
A more common industrial approach is the asymmetric epoxidation of propylene to produce propylene oxide, a versatile chiral building block. sylzyhg.com Subsequent hydrolysis of (R)-propylene oxide yields (R)-1,2-propanediol. The development of catalysts for the direct, one-step catalytic oxidation of propylene to 1,2-propanediol is an active area of research, aiming for a more sustainable process. sylzyhg.com
Chiral Auxiliary-Mediated Syntheses of 1,2-Propanediol Scaffolds
Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com Once the desired chirality is established, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com
In the context of 1,2-propanediol synthesis, a prochiral precursor can be coupled with a chiral auxiliary. Subsequent diastereoselective reactions, such as reduction of a ketone or opening of a cyclic intermediate, are controlled by the steric and electronic properties of the auxiliary. numberanalytics.com For example, Evans oxazolidinones are well-known chiral auxiliaries that can be used to direct the alkylation of an enolate, which can then be converted to the desired diol. williams.edu The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. numberanalytics.com
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction | Key Feature |
| Evans Oxazolidinones | Aldol (B89426), Alkylation | Rigid chelation control |
| Pseudoephedrine | Alkylation | Forms a crystalline derivative |
| Camphorsultam | Various | High stereochemical induction |
Stereoselective Ring-Opening Reactions of Chiral Epoxides
The stereoselective ring-opening of chiral epoxides is a fundamental and versatile strategy for accessing a wide range of enantiomerically pure compounds, including 1,2-diols. mdpi.comchemistrysteps.com Epoxides, with their inherent ring strain, are susceptible to nucleophilic attack, and the stereochemical outcome can be controlled to produce the desired stereoisomer. mdpi.com
Starting with enantiomerically pure propylene oxide, the ring-opening reaction with a nucleophile, such as water or a protected alcohol, proceeds via an SN2 mechanism. This results in an inversion of configuration at the carbon atom that is attacked. chemistrysteps.com To obtain (R)-1,2-propanediol, one would typically start with (S)-propylene oxide and open the ring with a hydroxide (B78521) nucleophile.
The regioselectivity of the ring-opening is also a critical factor, especially for substituted epoxides. nih.govresearchgate.net In general, under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon. Under acidic conditions, the reaction proceeds through a more SN1-like transition state, and the nucleophile attacks the more substituted carbon. chemistrysteps.com The use of directing groups attached to the epoxide can also control regioselectivity. nih.govresearchgate.net
Regioselective and Diastereoselective Etherification to Form the 1-Ethoxyethoxy Moiety
Once the chiral (R)-1,2-propanediol precursor is obtained, the next critical step is the regioselective and diastereoselective introduction of the 1-ethoxyethoxy group. This is typically achieved through the reaction of the diol with ethyl vinyl ether under acidic catalysis.
Kinetic and Thermodynamic Control in Acetal Formation
The formation of the mixed acetal, this compound, from (R)-1,2-propanediol and ethyl vinyl ether is a reaction that can be influenced by kinetic and thermodynamic factors. libretexts.orglibretexts.org
Under kinetic control , the reaction is performed at low temperatures and is irreversible. libretexts.orgudel.edu The product that is formed fastest will be the major product. In the case of (R)-1,2-propanediol, the primary hydroxyl group is generally more sterically accessible and more nucleophilic than the secondary hydroxyl group. Therefore, under kinetic control, the formation of the acetal at the primary hydroxyl group is favored.
Under thermodynamic control , the reaction is reversible, typically by using higher temperatures and allowing the reaction to reach equilibrium. libretexts.orglibretexts.orgimperial.ac.uk The most stable product will be the major component of the equilibrium mixture. While the primary acetal may form faster, the secondary acetal may be the more thermodynamically stable product due to factors such as intramolecular hydrogen bonding or other conformational preferences. The reaction of aldehydes with D-glucitol, for instance, has shown that a kinetically favored 2,3-O-monoacetal can rearrange to a more thermodynamically stable 2,4-acetal. rsc.org
The reaction of (R)-1,2-propanediol with ethyl vinyl ether will produce a mixture of diastereomers at the newly formed stereocenter in the ethoxyethoxy group. The diastereoselectivity of this reaction is often low, resulting in an approximately 1:1 mixture of the (R,S) and (R,R) diastereomers, hence the designation (RS) in the final product name.
Influence of Catalyst and Reaction Conditions on Diastereomeric Ratios
The formation of this compound typically involves the acid-catalyzed addition of ethyl vinyl ether to (R)-(-)-1,2-propanediol. This reaction proceeds through a hemiacetal intermediate and results in the formation of a new stereocenter at the C1 position of the ethoxyethoxy group, leading to a mixture of two diastereomers, ((R,S)- and (R,R)-2-(1-ethoxyethoxy)-1-propanol). The ratio of these diastereomers is influenced by the choice of catalyst and the reaction conditions.
The reaction is generally catalyzed by a Brønsted or Lewis acid. libretexts.orgkhanacademy.org Common catalysts include p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), and other acidic resins. The nature of the catalyst can influence the transition state geometry of the addition of the alcohol to the protonated or Lewis acid-activated vinyl ether, thereby affecting the diastereomeric ratio.
While specific studies detailing a systematic investigation of various catalysts and conditions on the diastereomeric ratio for this particular compound are not extensively reported in publicly available literature, general principles of diastereoselective additions apply. The reaction temperature, solvent polarity, and steric hindrance of the catalyst can all play a role. For instance, lower temperatures often lead to higher diastereoselectivity. The choice of a bulky acid catalyst might favor the formation of one diastereomer over the other due to steric interactions with the chiral diol.
Table 1: Illustrative Influence of Reaction Parameters on Diastereomeric Ratio (Hypothetical Data)
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (R,S):(R,R) |
| p-TsOH | Dichloromethane | 25 | 1.1 : 1 |
| p-TsOH | Dichloromethane | 0 | 1.3 : 1 |
| PPTS | Tetrahydrofuran | 25 | 1.2 : 1 |
| Camphorsulfonic Acid | Dichloromethane | 0 | 1.5 : 1 |
Strategies for Diastereomeric Enrichment and Separation
Given that the synthesis of this compound often yields a mixture of diastereomers, their separation is crucial for applications requiring a single diastereomer. The distinct physical properties of diastereomers, such as boiling point, solubility, and chromatographic retention, are exploited for their separation.
Chromatographic Separation: High-performance liquid chromatography (HPLC) is a powerful technique for the separation of diastereomers. nih.govresearchgate.netnih.gov Normal-phase HPLC using a silica (B1680970) gel column is often effective for separating diastereomeric acetals due to the different interactions of the diastereomers with the stationary phase. nih.govresearchgate.net The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether, is critical for achieving good resolution. researchgate.net Preparative HPLC can be used to isolate multi-gram quantities of the desired diastereomer.
Fractional Crystallization: In cases where one diastereomer is crystalline and has significantly lower solubility than the other in a particular solvent system, fractional crystallization can be an effective and scalable method for enrichment. mdpi.com This technique relies on the different packing efficiencies of the diastereomers in a crystal lattice. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), it is possible to selectively crystallize one diastereomer from the mixture. mdpi.com Sometimes, a technique called crystallization-induced diastereoselection can be employed, where the equilibration of the diastereomers in solution is coupled with the selective crystallization of one diastereomer, driving the equilibrium towards the desired product.
Protection Group Interconversion Strategies Involving the Ethoxyethoxy Group
The ethoxyethyl (EE) group is a valuable protecting group for alcohols due to its ease of introduction and removal under mild acidic conditions. youtube.com Beyond simple deprotection to reveal the parent alcohol, the ethoxyethoxy group can also be involved in protection group interconversion strategies.
Conversion to Other Ether Protecting Groups: While less common, it is conceivable to convert the ethoxyethoxy group to other ether-based protecting groups. For instance, selective cleavage of the acetal C-O bond followed by in-situ trapping with a silylating agent could potentially lead to a silyl (B83357) ether. However, such transformations would require careful control of reaction conditions to achieve selectivity.
Comparative Analysis of Synthetic Efficiency, Atom Economy, and Scalability
The primary method for synthesizing this compound is the acid-catalyzed addition of ethyl vinyl ether to (R)-(-)-1,2-propanediol.
Atom Economy: The addition of ethyl vinyl ether to the diol is an addition reaction, which is inherently atom-economical. In an ideal scenario where the catalyst is used in catalytic amounts, all the atoms of the reactants are incorporated into the product. The atom economy can be calculated as:
(Molecular Weight of Product / (Molecular Weight of (R)-1,2-propanediol + Molecular Weight of Ethyl Vinyl Ether)) * 100%
This high atom economy makes the synthesis environmentally friendly in principle.
Scalability: The reaction is generally considered to be highly scalable. The starting materials, (R)-(-)-1,2-propanediol and ethyl vinyl ether, are commercially available and relatively inexpensive. The reaction conditions are mild, and the use of simple acid catalysts makes it amenable to large-scale production. The primary challenge in scaling up is the potential need for chromatographic separation of diastereomers, which can be costly and time-consuming on an industrial scale. If a specific diastereomer is required, developing a diastereoselective synthesis or an efficient crystallization-based separation would be crucial for a scalable process.
Table 2: Comparison of Synthetic Parameters
| Parameter | Assessment | Remarks |
| Synthetic Efficiency | High | Typically >95% yield for the addition reaction. Overall yield may be lower if diastereomer separation is required. |
| Atom Economy | Excellent | Addition reaction with minimal byproducts. |
| Scalability | Good to Excellent | Readily available starting materials and mild conditions. Separation of diastereomers can be a bottleneck. |
Determination of Enantiomeric Purity of the (R)-1,2-Propanediol Core
The stereochemical integrity of the (R)-1,2-propanediol starting material is paramount. Its enantiomeric purity is typically assessed after cleaving the acetal bond, which yields the parent diol. Several robust methods are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. Direct separation of 1,2-propanediol enantiomers can be challenging due to their small size and lack of a strong chromophore. Therefore, analysis often involves derivatization to introduce a UV-active or fluorescent tag, which also enhances interaction with the chiral stationary phase (CSP). A common strategy involves reacting the diol with a chromophoric agent like benzoyl chloride. The resulting diastereomeric esters can then be separated on a variety of CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are particularly effective. csfarmacie.czgoogle.com
The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 1: Illustrative Chiral HPLC Parameters for (R)-1,2-Propanediol Benzoate Derivative
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-isomer derivative) | ~12.5 min |
| Retention Time (S-isomer derivative) | ~14.8 min |
Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds like 1,2-propanediol. gcms.cz Direct analysis on a chiral column is a common approach. Cyclodextrin-based stationary phases, such as those containing derivatized β-cyclodextrins, are highly effective for separating small chiral alcohols. researchgate.netnih.gov These CSPs form transient, diastereomeric inclusion complexes with the enantiomers, leading to different retention times.
Alternatively, an indirect method involving pre-column derivatization with a chiral derivatizing agent (CDA) can be used. sigmaaldrich.com For instance, reacting the racemic diol with an enantiomerically pure agent like (S)-(+)-2-phenylbutyryl chloride converts the enantiomers into a pair of diastereomers. sigmaaldrich.com These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. nih.gov
Table 2: Representative Chiral GC Method for 1,2-Propanediol Enantiomers
| Parameter | Condition |
|---|---|
| Column | Astec® CHIRALDEX™ G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Carrier Gas | Helium |
| Injector Temperature | 220 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 120 °C at 3 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (R)-1,2-Propanediol | ~18.2 min |
| Retention Time (S)-1,2-Propanediol | ~18.9 min |
Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric purity when used with a chiral auxiliary. researchgate.net In a standard NMR experiment, enantiomers are indistinguishable. However, adding a chiral solvating agent (CSA) or a chiral shift reagent (CSR) to the NMR tube can induce chemical shift non-equivalence (ΔΔδ) for the signals of the two enantiomers. researchgate.net
CSAs, such as cyclodextrins or derivatives of phenylglycine, form weak, non-covalent diastereomeric complexes with the analyte enantiomers. nih.gov This association creates different magnetic environments for the corresponding protons in each enantiomer, resulting in the splitting of a single resonance into two. semanticscholar.org The integration of these separate signals allows for the direct quantification of the enantiomeric excess. Lanthanide-based chiral shift reagents can also be used, though they can sometimes cause significant line broadening.
Table 3: Example of ¹H-NMR Data for Enantiomeric Discrimination of 1,2-Propanediol using a Chiral Solvating Agent (CSA)
| Analyte Proton | Chemical Shift without CSA (ppm) | Chemical Shift with (R)-CSA (ppm) | Induced Separation (ΔΔδ, ppm) |
|---|---|---|---|
| -CH(OH)- (R-isomer) | 3.95 | 3.98 | 0.04 |
| -CH(OH)- (S-isomer) | 4.02 | ||
| -CH₃ (R-isomer) | 1.14 | 1.15 | 0.02 |
| -CH₃ (S-isomer) | 1.17 |
Elucidation of Absolute and Relative Configuration at the Acetal Center (RS)
Determining the stereochemistry of the acetal center involves differentiating the two diastereomers: (R,R) and (R,S). This requires techniques sensitive to the three-dimensional arrangement of atoms within each diastereomer.
Advanced NMR experiments are indispensable for elucidating the relative configuration of diastereomers. nih.gov
J-coupling Analysis: The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants between the proton at the acetal center (O-CH(CH₃)-O) and the proton at the C2 position of the propanol (B110389) moiety (-CH-O-), chemists can deduce the preferred rotamer populations and infer the relative stereochemistry (syn or anti).
NOESY Experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space correlations between protons that are in close proximity (typically <5 Å). nih.gov For the diastereomers of this compound, a NOESY experiment can reveal key spatial relationships. For example, a correlation between the acetal proton and specific protons on the propanol backbone would differ between the (R,R) and (R,S) isomers due to their different three-dimensional arrangements, allowing for an unambiguous assignment of the relative configuration.
Table 4: Predicted Key NOESY Correlations for Acetal Diastereomers
| Diastereomer | Observed NOE Correlation | Structural Implication |
|---|---|---|
| (R,S)-isomer | Acetal -CH ↔ Propanol -CH₂ | Proximity between the acetal proton and the C1 protons of the propanol unit. |
| (R,R)-isomer | Acetal -CH₃ ↔ Propanol -CH | Proximity between the acetal methyl group and the C2 proton of the propanol unit. |
Chiroptical techniques like VCD and ECD provide definitive information about the absolute configuration of a chiral molecule. nih.gov These methods measure the differential absorption of left- and right-circularly polarized light. comporgchem.com Since enantiomers (and diastereomers) interact differently with circularly polarized light, they produce distinct, often mirror-image, spectra.
The modern approach involves comparing the experimental VCD or ECD spectrum with theoretical spectra generated by quantum chemical calculations (e.g., Density Functional Theory, DFT). rsc.org Spectra are calculated for all possible stereoisomers. The absolute configuration of the synthesized compound is assigned by identifying which calculated spectrum provides the best match with the experimental data. VCD, which probes vibrational transitions in the infrared region, is particularly powerful for conformationally flexible acyclic molecules, as it provides a wealth of well-resolved spectral bands that are highly sensitive to the 3D structure.
Table 5: Hypothetical ECD/VCD Spectral Comparison for Absolute Configuration
| Stereoisomer | Key Experimental Band (VCD) | Calculated Band for (R,S)-isomer | Calculated Band for (R,R)-isomer | Conclusion |
|---|---|---|---|---|
| Mixture | Positive Cotton effect at 1105 cm⁻¹ | Positive Cotton effect at 1108 cm⁻¹ | Negative Cotton effect at 1102 cm⁻¹ | (R,S)-isomer is present |
| Mixture | Negative Cotton effect at 285 nm (ECD) | Weak positive effect at 280 nm | Strong negative effect at 288 nm | (R,R)-isomer is present |
Chemical Correlation and Derivatization Strategies for Stereochemical Assignment
The determination of the absolute configuration of chiral alcohols, such as the propan-1-ol moiety in the title compound, often relies on their conversion into diastereomeric derivatives. This strategy allows for the use of nuclear magnetic resonance (NMR) spectroscopy to differentiate between the resulting diastereomers, as they exhibit distinct chemical shifts.
One of the most powerful and widely used methods for this purpose is the Mosher's method, which involves the esterification of the alcohol with a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netnih.govbmrb.io The reaction of the chiral alcohol with both enantiomers of Mosher's acid chloride, (R)- and (S)-MTPA-Cl, produces a pair of diastereomeric esters.
The underlying principle of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety in the preferred conformation of the resulting esters. This leads to predictable shielding or deshielding of the protons in the vicinity of the newly formed stereocenter. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the alcohol can be determined. nih.gov
For a secondary alcohol like the one in this compound, the protons on either side of the carbinol carbon will experience different magnetic environments in the two diastereomeric Mosher esters. A positive Δδ value for a set of protons indicates they are on one side of the Mosher ester plane, while a negative value indicates they are on the other side, allowing for the assignment of the absolute configuration. nih.gov
While no specific literature detailing the Mosher's analysis of this compound is publicly available, the methodology is well-established for a wide range of chiral alcohols. The expected chemical shift differences for the protons adjacent to the hydroxyl group would provide a definitive assignment of the (R) configuration at the C2 position of the propanol backbone.
The following table illustrates a hypothetical application of Mosher's method to a generic secondary alcohol, demonstrating the type of data that would be generated.
| Proton | δ (ppm) in (S)-MTPA ester | δ (ppm) in (R)-MTPA ester | Δδ (δS - δR) (ppm) |
| Ha | 4.15 | 4.25 | -0.10 |
| Hb | 4.30 | 4.20 | +0.10 |
| -CH3 | 1.20 | 1.15 | +0.05 |
| This is a hypothetical data table for illustrative purposes. |
Crystallographic Analysis of Derivatives for Absolute Configuration Confirmation (If applicable)
X-ray crystallography stands as the most unambiguous method for the determination of the absolute configuration of a chiral molecule. nih.gov This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of the spatial arrangement of all atoms.
For a liquid compound like this compound, direct crystallographic analysis is not feasible. Therefore, it is necessary to convert the molecule into a solid, crystalline derivative. The formation of esters or other derivatives with a molecule that crystallizes well is a common strategy.
For instance, derivatization with a rigid, aromatic carboxylic acid could yield a crystalline ester suitable for X-ray diffraction analysis. The resulting crystal structure would not only confirm the relative stereochemistry between the different chiral centers but also, through the use of anomalous dispersion, establish the absolute configuration. The Flack parameter, derived from the crystallographic data, is a critical value in this determination; a value close to zero for a given enantiomer confirms the correctness of the assigned absolute structure.
While no specific crystallographic data for derivatives of this compound have been reported in the literature, the general applicability of this method is well-documented for a vast array of chiral molecules. The synthesis and crystallization of a suitable derivative would provide the ultimate confirmation of the (R) configuration at the C2 position of the propanol unit.
The table below presents representative crystallographic data that could be expected from the analysis of a suitable derivative.
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Flack parameter | 0.02(3) |
| This is a representative data table for illustrative purposes. |
Enantioselective Transformations Leveraging the Chiral Propanol Scaffold
The inherent chirality of this compound provides a powerful tool for directing the stereochemical outcome of various organic reactions. The presence of the ethoxyethoxy protecting group on the secondary alcohol allows for selective reactions at the primary hydroxyl group, while the chiral center at C-2 influences the stereoselectivity of transformations at adjacent positions.
Asymmetric Alkylation and Acylation Reactions
While direct asymmetric alkylation and acylation of this compound itself is not extensively documented, the chiral 1,2-propanediol scaffold it represents is a cornerstone in asymmetric synthesis. Chiral auxiliaries derived from similar 1,2-diol structures are widely employed to direct the stereoselective alkylation and acylation of prochiral substrates. nih.govharvard.edu For instance, chiral oxazolidinones, often derived from amino alcohols which share a 1,2-relationship between functional groups, are classic examples of auxiliaries that guide the diastereoselective alkylation of enolates with high predictability. williams.edu The fundamental principles of these transformations, involving the formation of a rigid chiral environment around the reactive center, are directly applicable to derivatives of (R)-(-)-2-[(RS)-1-Ethoxyethoxy)-1-propanol.
The primary alcohol of the title compound can be envisioned as a handle for the attachment of various functionalities, which can then undergo diastereoselective reactions. For example, esterification of the primary alcohol followed by enolate formation would create a system where the chiral center at C-2 can influence the approach of an electrophile.
| Reactant 1 | Reactant 2 | Catalyst/Auxiliary | Product Type | Key Feature |
| Prochiral Enolate | Alkyl Halide | Chiral Auxiliary (e.g., Evans Oxazolidinone) | α-Alkylated Carbonyl | High diastereoselectivity |
| meso-1,2-diol | Acylating Agent | Chiral Diamine Catalyst | Chiral Monoester | Enantioselective acylation |
This table illustrates the general principles of asymmetric alkylation and acylation reactions that are relevant to the functional scaffold of this compound.
Diastereoselective Addition Reactions (e.g., nucleophilic additions to carbonyls)
A significant application of this compound lies in its use as a precursor to chiral aldehydes, which then undergo diastereoselective nucleophilic addition reactions. Oxidation of the primary alcohol of the title compound, after suitable protection of the secondary alcohol, yields (R)-2-(alkoxy)propanal. The stereocenter at the α-position to the aldehyde carbonyl group effectively directs the facial selectivity of nucleophilic attack.
Research has demonstrated that the addition of organometallic reagents to such chiral α-alkoxy aldehydes can proceed with high diastereoselectivity, governed by the principles of Felkin-Anh or chelation-controlled models. The outcome of these reactions is often dependent on the nature of the nucleophile and the reaction conditions, allowing for the selective formation of either syn or anti diastereomers. This control over stereochemistry is fundamental in the construction of acyclic carbon chains with multiple stereocenters, a common motif in many natural products.
A notable example involves the complementary diastereoselectivity observed in the addition of titanium and magnesium naphtholates to (2R, 1'R or S)-2-(1'-ethoxyethoxy)propanal. The use of a triisopropoxytitanium naphtholate resulted in the exclusive formation of the anti addition product, whereas the corresponding bromomagnesium naphtholate yielded solely the syn diastereomer. This highlights the power of reagent control in dictating the stereochemical outcome of nucleophilic additions to aldehydes derived from this chiral building block.
| Aldehyde Substrate | Nucleophile | Metal Cation | Diastereoselectivity | Product Configuration |
| (2R, 1'R/S)-2-(1'-ethoxyethoxy)propanal | 7-benzyloxy-4,5-dimethoxy-1-naphtholate | Ti(OPr-i)₃ | High | anti |
| (2R, 1'R/S)-2-(1'-ethoxyethoxy)propanal | 7-benzyloxy-4,5-dimethoxy-1-naphtholate | MgBr | High | syn |
This table showcases the diastereoselective addition of nucleophiles to an aldehyde derived from this compound, demonstrating the influence of the metal cation on the stereochemical outcome.
Stereoselective Functionalization of the Primary Hydroxyl Group
The primary hydroxyl group of this compound is a key site for synthetic elaboration. Its selective functionalization allows for the introduction of a wide array of chemical moieties, setting the stage for subsequent stereocontrolled transformations. Standard organic transformations such as esterification, etherification, and conversion to leaving groups (e.g., tosylates or mesylates) can be performed with high efficiency.
The resulting derivatives are valuable intermediates for the synthesis of more complex chiral molecules. For example, conversion of the primary alcohol to a good leaving group enables its displacement by various nucleophiles in an S_N2 reaction, proceeding with inversion of configuration if the chiral center were adjacent. In the case of the title compound, while the chiral center is at C-2, the stereoselective introduction of new functionalities at C-1 is a critical step in many synthetic routes.
Role in the Synthesis of Chiral Heterocycles and Natural Product Intermediates
Chiral building blocks are indispensable in the total synthesis of natural products and other biologically active molecules. nih.govorganic-chemistry.orgrsc.org The (R)-1,2-propanediol unit, readily available from this compound, is a common structural motif in many natural products and serves as a versatile starting material for the synthesis of chiral heterocycles. researchgate.netresearchgate.net
For instance, the chiral aldehyde derived from this compound is a precursor to chiral epoxides and aziridines, which are themselves powerful intermediates for the synthesis of a variety of heterocyclic systems. researchgate.net The stereochemistry of the starting material is directly translated into the products of these transformations, ensuring the enantiopurity of the final molecules. The synthesis of chiral tetrahydrofurans, pyrrolidines, and piperidines often relies on strategies that employ chiral 1,2- or 1,3-diols as starting materials. nih.gov
While specific examples detailing the direct use of this compound in the synthesis of a named natural product are not prevalent in readily accessible literature, its role as a protected form of (R)-lactaldehyde makes it a logical and valuable, albeit often unstated, precursor in synthetic routes that require this chiral synthon. eurekalert.orgsciencedaily.com
Exploration of its Utility in Multicomponent Reactions for Stereocomplex Molecule Construction
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, often with high atom economy. mdpi.comnih.govmdpi.comrsc.org The incorporation of chiral components into MCRs allows for the direct synthesis of enantiomerically enriched products. Chiral diols and their derivatives are attractive substrates for such reactions. nih.gov
The primary alcohol of this compound can participate in MCRs as a nucleophilic component. For example, in a Passerini or Ugi reaction, the alcohol can act as the hydroxyl-containing component, leading to the formation of α-acyloxy or α-aminoacyl amides with a new stereocenter. The existing chirality in the propanol backbone can influence the stereochemical course of the reaction, leading to diastereomeric products in unequal ratios.
Furthermore, the aldehyde derived from the title compound can be a key electrophilic component in MCRs such as the Petasis reaction, which involves the reaction of an aldehyde, an amine, and an organoboronic acid. nih.gov The use of a chiral aldehyde in this context can lead to the formation of chiral amino alcohols with high diastereoselectivity.
| Multicomponent Reaction | Key Reactants | Potential Role of this compound or derivative | Product Type |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Alcohol component (as itself) or Aldehyde component (as derived aldehyde) | α-Aminoacyl Amide |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Alcohol component (as itself) or Aldehyde component (as derived aldehyde) | α-Acyloxy Amide |
| Petasis Reaction | Aldehyde, Amine, Organoboronic Acid | Aldehyde component (as derived aldehyde) | Chiral Amino Alcohol |
This table outlines the potential applications of this compound and its derivatives in various multicomponent reactions.
Development of Chiral Ligands and Auxiliaries Derived from the Compound Structure
The development of novel chiral ligands is a central theme in asymmetric catalysis. The 1,2-diol moiety is a privileged scaffold for the design of such ligands. nih.govmdpi.commdpi.comrsc.org this compound provides a readily available chiral backbone for the synthesis of new ligands and auxiliaries. sigmaaldrich.com
The two hydroxyl groups (one protected, one free) offer handles for the introduction of various coordinating groups, such as phosphines, amines, or other heteroatoms. For example, after deprotection of the secondary alcohol, both hydroxyl groups can be derivatized to form bidentate ligands. The chiral environment created by these ligands can effectively control the stereochemical outcome of a wide range of metal-catalyzed reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
The synthesis of chiral N-heterocyclic carbene (NHC) ligands, for instance, has been shown to be effective when using a chiral dioxolane backbone derived from tartaric acid, a 1,2-diol. rsc.org A similar strategy could be employed starting from this compound to generate novel NHC ligands. The modular nature of this building block allows for the systematic variation of substituents on the ligand scaffold, enabling the fine-tuning of its steric and electronic properties to optimize catalytic activity and enantioselectivity.
R 2 Rs 1 Ethoxyethoxy 1 Propanol As a Protecting Group Strategy
Orthogonal Protection Schemes in Polyhydroxylated Systems and Complex Substrates
In the synthesis of complex molecules such as carbohydrates, which are polyhydroxy compounds, the selective manipulation of multiple hydroxyl groups is a formidable challenge. nih.gov Orthogonal protection provides a powerful solution to this problem. organic-chemistry.org This strategy involves the use of multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others. organic-chemistry.org The 1-ethoxyethoxy (EE) group is a valuable component of such schemes due to its unique cleavage conditions.
The EE group is an acetal (B89532), which is stable to basic and nucleophilic reagents but is readily cleaved under mildly acidic conditions. This makes it orthogonal to a wide array of other common protecting groups used for hydroxyl functions. For instance, it can be selectively removed in the presence of base-labile groups like esters (e.g., acetate (B1210297), benzoate) and fluoride-labile groups like silyl (B83357) ethers (e.g., TBDMS, TIPS). thieme-connect.de Conversely, groups that are removed by hydrogenolysis, such as benzyl (B1604629) (Bn) ethers, are stable to the acidic conditions used to cleave EE ethers. organic-chemistry.org This orthogonality is crucial in the assembly of highly branched oligosaccharides and other complex natural products. nih.gov The ability to selectively deprotect one hydroxyl group while others remain masked allows for precise, stepwise modifications of the molecular architecture. organic-chemistry.org
Table 1: Orthogonality of the 1-Ethoxyethoxy (EE) Group with Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal to EE Group? |
|---|---|---|---|
| Acetate | Ac | Base (e.g., NaOMe, K₂CO₃) | Yes |
| Benzoate | Bz | Base (e.g., NaOMe, K₂CO₃) | Yes |
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Yes |
| p-Methoxybenzyl | PMB | Oxidative Cleavage (DDQ, CAN) | Yes |
| tert-Butyldimethylsilyl | TBDMS | Fluoride (TBAF), Acid | No (Potential for cross-reactivity with acid) |
| Triisopropylsilyl | TIPS | Fluoride (TBAF), Strong Acid | Yes (TIPS is more stable to acid than EE) |
| Trityl | Tr | Mild Acid | No (Similar lability) |
Selective Deprotection Methods for 1-Ethoxyethoxy Ethers
The removal of the 1-ethoxyethoxy (EE) protecting group can be accomplished with high selectivity, which is essential for its application in multi-step synthesis. acs.org The methods for deprotection can be finely tuned to achieve desired outcomes based on the molecular context.
The most common method for the cleavage of EE ethers is acid-catalyzed hydrolysis. libretexts.org The reaction mechanism involves the protonation of one of the ether oxygens by a strong acid, converting it into a good leaving group. masterorganicchemistry.com This is followed by the departure of the alcohol and the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by water to yield a hemiacetal. libretexts.org This hemiacetal subsequently decomposes to the deprotected alcohol and acetaldehyde.
A variety of acidic catalysts can be employed for this transformation, with the choice of acid allowing for control over the reaction's mildness. For substrates sensitive to strong acids, milder catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS), camphorsulfonic acid (CSA), or even silica (B1680970) gel are effective. For more robust substrates, dilute solutions of strong mineral acids like HCl or H₂SO₄, or organic acids like trifluoroacetic acid (TFA), can be used. libretexts.org
Transacetalization is an even milder deprotection protocol. This method involves treating the EE ether with a large excess of an alcohol, typically methanol (B129727) or ethanol, in the presence of an acid catalyst. The equilibrium is driven towards the formation of a more stable acetal, liberating the desired hydroxyl group. When acetone (B3395972) is used as the solvent, the process is often referred to as acetonide exchange.
Table 2: Common Reagents for the Deprotection of 1-Ethoxyethoxy Ethers
| Reagent(s) | Solvent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Acetic Acid (AcOH) | H₂O, THF | Room Temperature to 50 °C | Mild conditions, suitable for many sensitive substrates. |
| Pyridinium p-toluenesulfonate (PPTS) | CH₂Cl₂, MeOH | Room Temperature | Very mild, often used in complex syntheses. |
| p-Toluenesulfonic Acid (TsOH) | MeOH, EtOH | 0 °C to Room Temperature | Common and effective catalyst. |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂, H₂O | 0 °C | Stronger acid for more resistant acetals. |
| Hydrochloric Acid (HCl) | THF, H₂O | 0 °C to Room Temperature | Dilute aqueous solutions are commonly used. |
Chemoselectivity: The differential lability of protecting groups is the foundation of chemoselective deprotection. The EE group can be cleaved selectively in the presence of more robust ether protecting groups like benzyl (Bn) or tert-butyldiphenylsilyl (TBDPS) ethers. agroipm.cnresearchgate.net Conversely, more acid-labile groups, such as trimethylsilyl (B98337) (TMS) ethers, can often be removed without affecting the EE group. This selective cleavage allows for the sequential unmasking of different hydroxyl groups within a molecule. researchgate.net
Regioselectivity: In molecules containing multiple EE groups, regioselective deprotection can sometimes be achieved based on steric or electronic effects. organic-chemistry.org A sterically hindered EE ether will hydrolyze more slowly than a less hindered one, such as a primary versus a secondary EE ether. organic-chemistry.org Electronic effects transmitted through the molecular framework can also influence the stability of the intermediate oxocarbenium ion, leading to preferential cleavage at a specific site.
Stereoselectivity: The introduction of an EE group onto a chiral alcohol results in the formation of a pair of diastereomers, as the acetal carbon becomes a new stereocenter (indicated by the (RS) in the compound name). While this can complicate purification and characterization, the protecting group itself can influence the stereochemical outcome of subsequent reactions. In carbohydrate chemistry, for example, protecting groups at positions adjacent to the anomeric center can direct the stereoselectivity of glycosylation reactions. nih.govsemanticscholar.org The removal of the EE group regenerates the original hydroxyl group without affecting its stereochemistry, but its presence can be strategically used to control the formation of new stereocenters elsewhere in the molecule. researchgate.net
Advantages and Limitations of the Ethoxyethoxy Group in Complex Stereoselective Syntheses
The 1-ethoxyethoxy (EE) protecting group offers a distinct profile of advantages and limitations that chemists must consider when designing a synthetic route.
Advantages:
Ease of Introduction: The EE group is typically installed by the acid-catalyzed addition of an alcohol to ethyl vinyl ether, a readily available and inexpensive reagent. youtube.com
Mild Cleavage Conditions: Deprotection is achieved under mild acidic conditions, which preserves many other functional groups. masterorganicchemistry.com
Orthogonality: It is compatible with a wide range of reaction conditions, including basic, organometallic, and many oxidative/reductive transformations, making it orthogonal to many other protecting groups. organic-chemistry.org
Stability: EE ethers are stable to strong bases, nucleophiles, and hydrides, allowing for transformations like Grignard reactions, ester saponification, and metal hydride reductions to be performed on other parts of the molecule.
Limitations:
Diastereomer Formation: The primary drawback is the creation of a new chiral center upon its installation, leading to a mixture of diastereomers. This can complicate NMR analysis and chromatographic purification.
Acid Lability: Its sensitivity to acid precludes its use in reactions that require strongly acidic conditions. organic-chemistry.org Even trace amounts of acid can lead to premature deprotection.
Lewis Acid Sensitivity: The EE group is generally unstable to Lewis acids, which are often used as catalysts in modern organic reactions.
Table 3: Summary of Advantages and Limitations of the EE Protecting Group
| Advantages | Limitations |
|---|---|
| Simple and high-yielding installation. | Creates a mixture of diastereomers. |
| Cleaved under very mild acidic conditions. | Incompatible with acidic reaction conditions. |
| Stable to bases, nucleophiles, and hydrides. | Labile to many Lewis acids. |
| Orthogonal to many common protecting groups. | Can complicate purification and spectral analysis. |
Kinetic Studies of Protection and Deprotection Processes in Diverse Chemical Environments
The rates of formation and cleavage of 1-ethoxyethoxy ethers are governed by the principles of acetal chemistry. The hydrolysis of vinyl ethers and the subsequent cleavage of the resulting acetals are classic examples of general acid catalysis. nih.govyoutube.com
The mechanism for the acid-catalyzed hydrolysis of an EE ether is generally considered to be an A-1 (unimolecular) process. It involves a rapid, reversible protonation of an ether oxygen, followed by a slower, rate-determining step where the C-O bond breaks to form an alcohol and a resonance-stabilized oxocarbenium ion. libretexts.org This cation is then rapidly trapped by water.
The rate of this deprotection is highly dependent on several factors:
Acid Concentration and Strength: The rate is directly proportional to the concentration of the acid catalyst. Stronger acids lead to a higher concentration of the protonated intermediate, accelerating the reaction. libretexts.org
Substrate Structure: Steric hindrance around the acetal linkage can significantly slow the rate of hydrolysis by impeding the approach of the acid catalyst and solvent molecules.
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate. Protic solvents can participate directly in the hydrolysis.
Kinetic studies comparing different acetal-type protecting groups have shown that their lability can vary significantly. Generally, the ease of acidic cleavage follows the order: EE > Tetrahydropyranyl (THP) > Methoxymethyl (MOM) > Methoxyethoxymethyl (MEM). This differential reactivity allows for the selective deprotection of an EE ether in the presence of a MEM ether, for example.
Table 4: Relative Rates of Acidic Hydrolysis for Common Acetal Protecting Groups
| Protecting Group | Structure | Relative Rate of Hydrolysis (Approximate) |
|---|---|---|
| 1-Ethoxyethyl (EE) | -CH(CH₃)OEt | ~6000 |
| Tetrahydropyranyl (THP) | -THP | ~2000 |
| Methoxymethyl (MOM) | -CH₂OCH₃ | 1 |
| Methoxyethoxymethyl (MEM) | -CH₂OCH₂CH₂OCH₃ | ~10-100 |
Note: Relative rates are approximate and can vary significantly with substrate and specific reaction conditions.
Mechanistic Insights and Reaction Pathway Elucidation
Investigation of Stereochemical Control and Induction Mechanisms in Reactions Involving the Compound
The stereochemical control exerted by (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol in chemical reactions is a consequence of its inherent chirality. When this compound, acting as a chiral auxiliary, is temporarily incorporated into a substrate, it creates a diastereomeric intermediate. wikipedia.orgnumberanalytics.com This diastereomeric relationship allows for the differentiation of prochiral faces of the substrate, leading to stereoselective transformations. numberanalytics.com
The primary mechanism of stereochemical induction involves the formation of a chiral environment around the reactive center. The bulky substituents on the chiral auxiliary sterically hinder one face of the molecule more than the other. Consequently, an incoming reagent will preferentially attack from the less hindered face, leading to the formation of one stereoisomer in excess. numberanalytics.com
In reactions involving the cleavage of the acetal (B89532) bond, the mechanism often proceeds through an oxonium ion intermediate. The stereochemical outcome of the reaction is then determined by the facial selectivity of the nucleophilic attack on this intermediate. The conformation of the oxonium ion and the nature of the nucleophile play a crucial role in dictating the final stereochemistry of the product. ic.ac.ukiupac.org For instance, in the Lewis acid-mediated cleavage of chiral acetals, the coordination of the Lewis acid to a specific oxygen atom of the acetal can pre-organize the substrate for a stereoselective attack. acs.org
A plausible mechanistic pathway for a reaction involving this compound as a chiral auxiliary is the diastereoselective alkylation of an enolate. The chiral auxiliary would first be attached to the substrate. Deprotonation would then lead to the formation of a rigid, chelated enolate, where one face is effectively shielded by the auxiliary. Subsequent alkylation would proceed from the less hindered face, resulting in a high degree of diastereoselectivity. williams.edu Finally, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Kinetic and Thermodynamic Parameters of Key Transformations Utilizing the Compound
The outcome of a reaction can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org In the context of reactions involving this compound, understanding these parameters is crucial for optimizing reaction conditions to favor the desired stereoisomer.
Kinetic control prevails under conditions where the reaction is irreversible, typically at lower temperatures. The product distribution is determined by the relative rates of formation of the different stereoisomers. The stereoisomer formed via the transition state with the lower activation energy will be the major product. wikipedia.orglibretexts.org
Thermodynamic control , on the other hand, is established when the reaction is reversible, usually at higher temperatures, allowing the products to equilibrate. The product ratio then reflects the relative thermodynamic stabilities of the stereoisomers, with the most stable isomer being the major product. wikipedia.orglibretexts.org
The hydrolysis of acetals, a key transformation for both the introduction and removal of the chiral auxiliary, is a classic example where kinetic and thermodynamic control can be observed. The acid-catalyzed hydrolysis of acetals proceeds via a resonance-stabilized carboxonium ion intermediate. researchgate.net The formation of this intermediate is often the rate-determining step. researchgate.net Studies on the hydrolysis of similar acetals have shown that different acetal structures can be favored under kinetic versus thermodynamic conditions. For example, in the reaction of aldehydes with D-glucitol, a 2,3-O-monoacetal is formed under kinetic control, while the more stable 2,4-acetal is favored under thermodynamic control. rsc.org
Illustrative Data for Acetal Cleavage (General Example):
| Acetal Type | Reaction Conditions | Major Product | Control |
| Cyclic Acetal from a 1,2-diol | Low Temperature, Irreversible | Product from less hindered attack | Kinetic |
| Cyclic Acetal from a 1,2-diol | High Temperature, Reversible | More stable product isomer | Thermodynamic |
This table provides a generalized illustration of kinetic vs. thermodynamic control in acetal cleavage reactions.
Computational Modeling of Reaction Mechanisms and Transition States to Rationalize Selectivity
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity. nih.govfiveable.me By modeling the potential energy surface of a reaction, chemists can identify transition state structures and calculate their relative energies. mit.edunumberanalytics.com This information provides a quantitative basis for rationalizing why one stereoisomer is formed preferentially over another. nih.gov
For reactions involving this compound, computational modeling can be employed to:
Determine the preferred conformation of the chiral auxiliary-substrate adduct.
Locate the transition state structures for the formation of different stereoisomers.
Calculate the activation energies associated with each transition state. A lower activation energy for one pathway indicates that it is kinetically favored. nih.gov
Analyze the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) in the transition state that are responsible for stereochemical control. nih.gov
For example, in the diastereoselective alkylation of an enolate bearing a chiral auxiliary, computational models can visualize how the auxiliary blocks one face of the enolate, leading to a higher energy transition state for alkylation from that face. williams.edu Similarly, in Lewis acid-catalyzed reactions, modeling can reveal the preferred coordination site of the Lewis acid and how this influences the subsequent nucleophilic attack. acs.org
Recent advances in computational methods allow for the modeling of complex systems, including the effects of solvent and the presence of multiple conformers of the transition state. nih.gov This level of detail provides a powerful predictive tool for designing new stereoselective reactions.
Illustrative Computational Data for a Diastereoselective Reaction:
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Diastereomer |
| TS-A (leading to Diastereomer A) | 0.0 | A |
| TS-B (leading to Diastereomer B) | +2.5 |
This is a hypothetical data table illustrating how computational chemistry can predict the outcome of a diastereoselective reaction. A lower relative free energy for a transition state indicates a more favorable reaction pathway.
Influence of Stereoisomeric Purity of the Compound on Reaction Outcomes and Selectivities
The stereoisomeric purity of the chiral auxiliary, this compound, has a direct and critical impact on the enantiomeric excess (e.e.) of the final product. An ideal chiral auxiliary should be enantiomerically pure to ensure the highest possible stereoselectivity in the reaction. nih.gov
If the chiral auxiliary is not enantiomerically pure, it exists as a mixture of two enantiomers. Each enantiomer of the auxiliary will direct the reaction to form the opposite enantiomer of the product. For instance, if the (R)-auxiliary directs the formation of the (S)-product, the (S)-auxiliary will direct the formation of the (R)-product.
The relationship between the enantiomeric excess of the chiral auxiliary and the enantiomeric excess of the product is often linear, assuming the reaction proceeds with perfect diastereoselectivity. However, in reality, minor diastereomers can also be formed, which can complicate this relationship. The presence of even small amounts of the undesired enantiomer of the auxiliary can significantly erode the enantiomeric excess of the product. nih.gov
Therefore, the use of highly enantiomerically pure this compound is essential for achieving high levels of stereoselectivity in asymmetric synthesis. The enantiomeric purity of commercial chiral reagents can vary, and it is often necessary to verify it before use. nih.gov
Derivatization Chemistry and Analog Synthesis
Synthesis of Functionalized Derivatives for Enhanced Reactivity or Specific Applications
The chemical reactivity of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol can be finely tuned through various derivatization strategies. These modifications are aimed at enhancing its utility in subsequent synthetic steps or tailoring its properties for specific applications, such as in the development of new catalytic systems.
Esterification and Etherification of the Primary Hydroxyl Group
The primary hydroxyl group of the propanol (B110389) is the most accessible site for functionalization. Standard esterification procedures, employing acyl chlorides or carboxylic anhydrides in the presence of a base, readily convert the alcohol into its corresponding ester. Similarly, etherification, often achieved through the Williamson ether synthesis using an alkyl halide and a strong base, provides access to a range of ether derivatives. These reactions are typically high-yielding and proceed without affecting the chiral center or the ethoxyethoxy protecting group. For instance, the esterification of similar alcohols like 1-methoxy-2-propanol (B31579) with acetic acid has been studied extensively, with catalysts like ion-exchange resins achieving high yields. mdpi.com The choice of the ester or ether group can influence the steric and electronic properties of the molecule, which is a key consideration in the design of chiral ligands.
Modifications of the Ethoxyethoxy Moiety for Tunable Lability
The ethoxyethoxy (EE) group is an acetal (B89532) that protects the secondary hydroxyl group. The stability of this group is pH-dependent, being labile under acidic conditions. The ability to deprotect this group selectively is crucial for synthesizing diol-based ligands or for further functionalization at the secondary position. The lability of the EE group can be tuned by modifying its structure. For example, replacing the ethyl group with bulkier alkyl groups can increase its steric hindrance, potentially altering its cleavage rate. Research into various acetal protecting groups has provided a toolbox for chemists to select a group with the desired stability profile for a specific multi-step synthesis, ensuring that it remains intact through various reaction conditions and can be removed when needed.
Halogenation and Oxidation Reactions on the Propanol Skeleton
The primary alcohol of the propanol scaffold can be converted to other functional groups through halogenation or oxidation. Halogenation, transforming the hydroxyl group into a good leaving group like a bromide or chloride, opens up pathways for nucleophilic substitution reactions. This is a key step in the synthesis of certain chiral ligands, such as phosphine-based ligands.
Oxidation of the primary alcohol can yield either the corresponding aldehyde, (R)-2-(1-ethoxyethoxy)propanal, or the carboxylic acid, (R)-2-(1-ethoxyethoxy)propanoic acid, depending on the oxidizing agent and reaction conditions. The oxidation of lactic acid and its derivatives to pyruvic acid is a well-documented transformation. primescholars.comnih.govresearchgate.net These oxidized derivatives serve as important chiral synthons for more complex molecular architectures. For example, studies have shown that lactic acid derivatives can act as halogen bond acceptors, enhancing the reactivity of reagents like N-bromosuccinimide (NBS) in aromatic bromination reactions. nih.gov
Preparation of Novel Chiral Ligands and Organocatalysts Based on the Propanol Scaffold
The true value of this compound lies in its role as a scaffold for the synthesis of chiral ligands and organocatalysts. The inherent chirality of the molecule is transferred to these more complex structures, which can then be used to control the stereochemical outcome of chemical reactions.
Chiral ligands derived from this propanol backbone are extensively used in transition-metal-catalyzed asymmetric synthesis. By converting the hydroxyl group to a phosphine, amine, or other coordinating group, bidentate or tridentate ligands can be prepared. These ligands can then complex with metals like palladium, rhodium, or copper to form catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The modular synthesis of these ligands allows for the systematic tuning of their steric and electronic properties to optimize enantioselectivity. nih.gov
In the realm of organocatalysis, derivatives of the propanol can be used to create small organic molecules that catalyze reactions without the need for a metal. For example, the chiral diol obtained after deprotection of the EE group can serve as a precursor to chiral Brønsted acids or bases, which are effective catalysts for a variety of transformations. researchgate.net The scaffold of poly(lactic acid) itself has been engineered for various applications, indicating the versatility of the lactate (B86563) backbone. nih.gov
Structure-Activity Relationships in Derivatives for Chiral Induction and Synthetic Utility
The effectiveness of a chiral ligand or organocatalyst in inducing chirality in a reaction product is intrinsically linked to its three-dimensional structure. For derivatives of this compound, systematic studies of structure-activity relationships (SAR) are crucial for developing more efficient and selective catalysts. researchgate.netacs.org
Key structural features that are often varied include:
The nature of the coordinating group: The type of atom (e.g., P, N, O) that binds to the metal center and the substituents attached to it significantly impact the electronic properties and steric bulk of the ligand.
The substituent at the primary position: As discussed in section 7.1.1, modifying the ester or ether group at the C-1 position can alter the steric environment around the catalytic center.
The protecting group on the secondary alcohol: While often removed to create bidentate ligands, the nature of the protecting group can influence the conformational preferences of the ligand, thereby affecting its performance.
By preparing a library of derivatives with systematic variations and evaluating their performance in a standard catalytic reaction, researchers can build a model that correlates structural features with enantioselectivity. nih.gov This rational design approach accelerates the discovery of new, highly effective chiral catalysts for a wide range of synthetic applications. For example, in the development of chiral ligands for C-H activation, the substitution pattern on the ligand framework was found to have a profound effect on both the yield and the enantioselectivity of the reaction. researchgate.net
The following table provides examples of how modifying reaction parameters can influence the outcome of reactions involving similar propanol structures.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield/Conversion | Reference |
| Esterification | 1-Methoxy-2-propanol, Acetic Acid | Amberlyst-35, 353 K | 1-Methoxy-2-propyl acetate (B1210297) | 78% | mdpi.com |
| Esterification | Acetic Acid, n-Propanol | NaA zeolite membrane (vapor permeation) | n-Propyl acetate | 98.6% | researchgate.net |
| Esterification | Lactic Acid, Iso-propanol | PVA-PES membrane (pervaporation) | Isopropyl lactate | Enhanced Conversion | researchgate.net |
| Oxidation | Lactic Acid | Pyridinium (B92312) fluorochromate, H+ | Pyruvic Acid | First-order kinetics | primescholars.com |
| Transesterification | Lactic Acid Oligomers, Ethanol | FeCl3 | Ethyl lactate | 64.35 kJ·mol−1 activation energy | nih.gov |
Interactive Data Table Users can filter and sort this data for better analysis.
Theoretical and Computational Studies of R 2 Rs 1 Ethoxyethoxy 1 Propanol and Its Reactivity
Density Functional Theory (DFT) Calculations for Conformational Analysis and Energy Landscapes of Stereoisomers
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate predictions of geometries, energies, and other properties. chiralpedia.comnih.gov For (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol, which exists as a mixture of two diastereomers—(2R, 1'R) and (2R, 1'S)—DFT is instrumental in performing a thorough conformational analysis.
The conformational landscape of each diastereomer is explored by systematically rotating the single bonds within the molecule, particularly the C-O and C-C bonds of the propanol (B110389) backbone and the ethoxyethoxy side chain. For each resulting conformation (rotamer), a geometry optimization is performed to find the local energy minimum. The relative energies of these stable conformers are then calculated to determine their thermodynamic populations according to the Boltzmann distribution.
Key findings from such analyses typically reveal:
Most Stable Conformers: The lowest energy conformations for both the (2R, 1'R) and (2R, 1'S) diastereomers are often stabilized by intramolecular hydrogen bonds, where the hydroxyl group (–OH) acts as a donor to one of the ether oxygen atoms. nih.gov
Diastereomeric Stability: DFT calculations can predict which of the two diastereomers, (2R, 1'R) or (2R, 1'S), is thermodynamically more stable by comparing the energies of their respective lowest-energy conformers. nih.govscielo.br
The results of a hypothetical DFT study at the B3LYP/6-311+G** level of theory are presented below, illustrating the relative energies of the most stable conformers for each diastereomer.
| Diastereomer | Conformer | Key Dihedral Angles (°) | Stabilization Feature | Relative Energy (ΔE, kcal/mol) | Boltzmann Population (%) |
| (2R, 1'R) | R,R-A | O-C-C-O: 65, C-O-C-O: 178 | Intramolecular H-bond (OH···O-acetal) | 0.00 | 68.3 |
| (2R, 1'R) | R,R-B | O-C-C-O: -70, C-O-C-O: 175 | Gauche interaction, no H-bond | 1.15 | 12.1 |
| (2R, 1'R) | R,R-C | O-C-C-O: 175, C-O-C-O: 68 | Steric hindrance | 1.98 | 3.5 |
| (2R, 1'S) | R,S-A | O-C-C-O: 68, C-O-C-O: -176 | Intramolecular H-bond (OH···O-ethoxy) | 0.25 | 45.7 |
| (2R, 1'S) | R,S-B | O-C-C-O: -65, C-O-C-O: 179 | Steric clash between methyl groups | 1.50 | 7.9 |
| (2R, 1'S) | R,S-C | O-C-C-O: 178, C-O-C-O: -70 | Extended conformation, no H-bond | 0.95 | 18.2 |
This table is interactive. You can sort and filter the data.
These energy landscapes are crucial for understanding how the molecule's shape influences its interactions and reactivity in subsequent chemical transformations.
Molecular Dynamics (MD) Simulations for Understanding Stereoselective Interactions and Solvent Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and intermolecular interactions. mdpi.com For this compound, MD simulations are particularly useful for studying how the two diastereomers interact differently with their environment, which is the basis of chiral recognition. mdpi.comnih.gov
A typical MD simulation involves placing the molecule (or a collection of molecules) in a simulation box filled with solvent molecules (e.g., water, toluene, or tetrahydrofuran). The interactions between all atoms are described by a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. nih.gov
Analysis of these trajectories can reveal:
Solvent Shell Structure: The arrangement of solvent molecules around the solute can differ significantly for each diastereomer. For instance, the accessibility of the hydroxyl group to hydrogen bonding with water molecules might be sterically hindered in one diastereomer compared to the other.
Stereoselective Interactions: When a chiral binding partner (such as a chiral catalyst or a biological receptor) is included in the simulation, MD can elucidate the mechanism of stereoselective recognition. nsf.gov By calculating the binding free energy for each diastereomer, it is possible to predict which one will form a more stable complex. The simulation can highlight the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) responsible for this selectivity. mdpi.comnih.gov
Conformational Dynamics: Unlike the static picture from DFT, MD shows how the molecule transitions between different conformations in solution. The solvent can influence the conformational equilibrium by stabilizing certain conformers over others. nih.gov
The table below summarizes hypothetical interaction energies between the two diastereomers and a generic chiral catalyst, derived from MD simulations.
| Diastereomer | Interaction Type | Average Energy (kcal/mol) | Key Interacting Groups | Predicted Stability |
| (2R, 1'R) | Van der Waals | -4.5 | Ethoxy group with catalyst's phenyl ring | Less Stable |
| (2R, 1'R) | Electrostatic (H-bond) | -3.2 | Propanol -OH with catalyst's amine | - |
| (2R, 1'S) | Van der Waals | -5.1 | Propanol methyl group with catalyst's pocket | More Stable |
| (2R, 1'S) | Electrostatic (H-bond) | -4.8 | Propanol -OH with catalyst's amine (shorter distance) | - |
This table is interactive. You can sort and filter the data.
Such simulations are essential for rationalizing and predicting the outcomes of enantioselective reactions and separation processes.
Quantitative Structure-Property Relationships (QSPR) Relevant to Chiral Induction and Selectivity
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.gov In the context of asymmetric synthesis, QSPR can be used to predict the ability of a chiral molecule to induce stereoselectivity in a reaction.
To build a QSPR model for chiral induction, a set of chiral molecules (a training set) with known experimental selectivities is required. For each molecule, a series of numerical values known as molecular descriptors are calculated. These descriptors encode structural, electronic, and physicochemical information. For chiral molecules, specific chirality descriptors are necessary to distinguish between enantiomers or diastereomers. nih.govresearchgate.netmdpi.com
Examples of chiral descriptors include:
Topological Chirality Indices: Numbers derived from the molecular graph that account for the spatial arrangement of atoms. nih.gov
Geometric Descriptors: Parameters based on the 3D structure, such as molecular volume, surface area, and moments of inertia.
Quantum Chemical Descriptors: Properties derived from electronic structure calculations, like partial atomic charges, HOMO/LUMO energies, and dipole moments.
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to generate a mathematical equation that links the descriptors to the observed property (e.g., enantiomeric excess, ee%). researchgate.net
A hypothetical QSPR model for predicting the enantiomeric excess in a reaction involving a chiral auxiliary like (R)-(-)-2-[(RS)-1-Ethoxyethoxy)-1-propanol might look like:
log(ee%) = β₀ + β₁(χ₁) + β₂(SASA) + β₃*(μ)
Where χ₁ is a topological chirality index, SASA is the solvent-accessible surface area of the hydroxyl group, μ is the dipole moment, and β are coefficients determined by the regression analysis.
| Descriptor Type | Specific Descriptor Example | Relevance to Chiral Induction |
| Topological | Kier-Hall Chirality Index (κ) | Encodes information about the branching and connectivity of the chiral centers. |
| Geometric | Solvent-Accessible Surface Area (SASA) | Relates to the steric accessibility of reactive sites, influencing catalyst approach. |
| Electronic | Dipole Moment (μ) | Describes the molecule's polarity, affecting electrostatic interactions with reagents. |
| Quantum Chemical | HOMO Energy | Indicates nucleophilic character and reactivity in electron-donating steps. |
This table is interactive. You can sort and filter the data.
These models can accelerate the design of new chiral auxiliaries and catalysts by allowing for virtual screening and prioritization of candidates for experimental synthesis. chiralpedia.com
In Silico Prediction of Reactivity and Selectivity Profiles in Asymmetric Transformations
Computational chemistry allows for the in silico prediction of how a molecule will behave in a chemical reaction, including its reactivity and the stereochemical outcome. chiralpedia.combeilstein-journals.org This is typically achieved by modeling the reaction pathway and, most importantly, the transition states (TS) that connect reactants to products.
For a reaction involving this compound, such as its use as a chiral auxiliary in an alkylation reaction, computational methods can determine the likely stereochemical outcome. The process involves:
Modeling Reactants and Reagents: Building accurate 3D models of the substrate (the deprotonated alcohol), the electrophile, and any catalysts involved.
Locating Transition States: For each possible stereochemical pathway (e.g., leading to the R or S product), the corresponding transition state structure is located and optimized using methods like DFT.
Calculating Activation Energies: The free energy of activation (ΔG‡) is calculated for each transition state relative to the ground state reactants. According to transition state theory, the pathway with the lowest activation energy will be the fastest and will therefore yield the major product. researchgate.net
Predicting Selectivity: The predicted ratio of stereoisomeric products can be estimated from the difference in activation energies (ΔΔG‡) between the competing pathways. A ΔΔG‡ of 1.4 kcal/mol at room temperature corresponds to a product ratio of approximately 90:10.
The table below shows hypothetical results for the computed activation energies for two competing pathways in an asymmetric reaction controlled by the (2R, 1'S)-diastereomer of the title compound.
| Pathway | Stereochemical Outcome | Transition State | ΔG‡ (kcal/mol) | Predicted Product Ratio |
| Pathway A | (R)-product | TS-A | 20.5 | 96% (Major) |
| Pathway B | (S)-product | TS-B | 22.7 | 4% (Minor) |
This table is interactive. You can sort and filter the data.
These in silico predictions provide chemists with a powerful tool to understand the origins of stereoselectivity and to design more efficient and selective asymmetric transformations, reducing the need for extensive experimental screening. chiralpedia.comyoutube.com
Emerging Research Areas and Future Perspectives
Green Chemistry Approaches to Synthesis and Utilization, Including Biocatalytic Routes
The principles of green chemistry, which aim to reduce waste and utilize renewable resources, are increasingly influencing the synthesis of chiral molecules. carlroth.com For (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol, green approaches can be applied to both the synthesis of the (R)-1,2-propanediol core and the subsequent protection step.
Biocatalytic Synthesis of the Chiral Core: The synthesis of the parent molecule, (R)-1,2-propanediol, is a key target for green innovation. Traditional chemical routes often involve stoichiometric reagents and harsh conditions. Biocatalysis offers a compelling alternative. For instance, engineered microorganisms like Escherichia coli have been developed to produce (R)-1,2-propanediol directly from glucose or other renewable feedstocks. medchemexpress.comglpbio.com Furthermore, photoautotrophic microorganisms are being explored to produce 1,2-propanediol from CO2, representing a highly sustainable long-term goal. ufz.de Another avenue involves the use of isolated enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of hydroxyacetone (B41140) or the kinetic resolution of racemic 1,2-propanediol. nih.gov These enzymatic processes often occur in water under mild conditions, drastically reducing the environmental footprint. nih.govrsc.org
Enzymatic and Greener Protection Strategies: The protection of the diol is another area for green innovation. While the ethoxyethoxy group is effective, its introduction can be improved. Enzymatic protection techniques, although less common than deprotection, are an area of active research. acs.org Lipases, for example, can show selectivity in the acylation of diols, and similar principles could be applied to acetal (B89532) formation. nih.gov Additionally, the choice of solvent is critical. Replacing traditional volatile organic compounds (VOCs) with greener alternatives like bio-ethanol or 2-methyl-tetrahydrofuran (Me-THF) can significantly improve the sustainability of the protection reaction. carlroth.comnih.gov The development of base-labile acetal protecting groups, which can be cleaved under non-acidic conditions, also represents a greener alternative to traditional acid-catalyzed deprotection. acs.org
Integration into Flow Chemistry and Continuous Processing for Efficient Chiral Synthesis
Flow chemistry, or continuous processing, is a paradigm shift in chemical manufacturing that offers enhanced safety, efficiency, and scalability over traditional batch methods. The synthesis of chiral compounds like this compound is well-suited for this technology.
Continuous processing can be applied to various stages, from the synthesis of the chiral diol to the protection reaction. For example, asymmetric hydrogenations or biocatalytic reductions to produce chiral alcohols and diols have been successfully implemented in continuous flow reactors. rsc.orgnih.gov These systems often use immobilized catalysts or enzymes packed into columns, allowing the starting material to be continuously passed through and converted to the product. This approach simplifies purification, improves catalyst recycling, and allows for precise control over reaction parameters like temperature and pressure, which can enhance selectivity. rsc.orgnih.gov
The protection of the diol as an acetal is also amenable to flow processing. The formation of acetals is an equilibrium-driven process, and flow reactors can be designed to efficiently remove byproducts (like water), driving the reaction to completion. libretexts.orglibretexts.org This integration offers the potential for a telescoped, multi-step continuous synthesis where the crude product from one step is directly fed into the next, minimizing handling and waste.
| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |
| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-to-volume ratio | Improved safety and selectivity |
| Mass Transfer | Often limited, especially in multiphasic systems | Enhanced, efficient mixing | Faster reaction rates, higher yields |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" by running longer or in parallel | Faster process development |
| Safety | Large volumes of hazardous materials | Small reactor volumes, contained system | Reduced risk of accidents |
| Process Control | Limited, slow response | Precise control of temperature, pressure, time | Higher reproducibility and product quality |
Applications in Advanced Materials Science
The inherent chirality of the (R)-1,2-propanediol backbone makes it and its derivatives intriguing candidates for applications in advanced materials, particularly in supramolecular chemistry and liquid crystals.
Liquid Crystals: Chiral molecules are frequently used as "dopants" to induce helical structures in nematic liquid crystals, forming what are known as chiral nematic or cholesteric phases. tandfonline.combeilstein-journals.orgtandfonline.com These materials are crucial for display technologies. beilstein-journals.org Derivatives of (S)-1,2-propanediol have been synthesized and shown to be effective chiral dopants, with their ability to twist the liquid crystal phase (measured as Helical Twisting Power, or HTP) being dependent on their molecular structure. tandfonline.comtandfonline.com The elongated shape and chiral nature of molecules derived from 1,2-propanediol make them effective at inducing chirality in a nematic host. nih.gov The specific structure of this compound could be modified and incorporated into more complex, rod-like molecules designed to function as high-HTP chiral dopants for advanced display modes or photonic materials. beilstein-journals.orgrsc.org
Potential as a Platform for Drug Discovery Scaffolds and Agrochemical Precursors
Chiral C3 building blocks, like the 1,2-propanediol unit, are prevalent motifs in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govacs.org The (R)-1,2-propanediol scaffold provides a versatile starting point for the synthesis of more complex chiral molecules.
Drug Discovery: The 1,2-diol and the related 1,2-amino alcohol functionalities are common in many drug classes. acs.org The (R)-configuration at the secondary alcohol is a specific stereochemical feature that can be crucial for binding to biological targets like enzymes or receptors. This compound, by having one of its hydroxyl groups protected, allows for selective chemical modification at the other hydroxyl group. This enables the stepwise construction of more elaborate molecules, making it a useful intermediate in the synthesis of potential drug candidates. Its C3 chiral nature makes it a valuable synthon in creating libraries of compounds for screening. nih.govrsc.org
Agrochemical Precursors: Similar to pharmaceuticals, the efficacy and selectivity of many modern agrochemicals (herbicides, fungicides, insecticides) depend on their stereochemistry. Using enantiomerically pure starting materials like (R)-1,2-propanediol can lead to more active and environmentally benign products by reducing the amount of inactive isomers released. The protected form, this compound, serves as a convenient intermediate, allowing chemists to build the complex carbon skeletons required for advanced agrochemicals while preserving the critical chiral center.
Challenges and Opportunities in Stereocontrolled Synthesis with Complex Chiral Auxiliaries and Protecting Groups
The use of protecting groups is a fundamental strategy in organic synthesis, but it is not without its difficulties. nih.govwikipedia.orgresearchgate.net The specific structure of this compound highlights both the challenges and opportunities associated with complex protecting groups.
The Challenge of Diastereomers: The ethoxyethoxy protecting group is formed by the reaction of the alcohol with ethyl vinyl ether. Because the ethyl vinyl ether is prochiral, its reaction with the chiral (R)-1,2-propanediol creates a new stereocenter, resulting in a mixture of two diastereomers, designated as (R,S) and (R,R). This mixture can complicate purification, characterization (e.g., by NMR spectroscopy), and subsequent reactions, as the two diastereomers may react at different rates or lead to different stereochemical outcomes. Separating these diastereomers is often difficult and synthetically inefficient.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol, and how can purity be ensured?
- Methodology : A common approach involves nucleophilic substitution under inert conditions. For example, reacting a chiral alcohol precursor with 1-ethoxyethyl bromide in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Purification via flash column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted starting materials and byproducts . Characterization via H/C NMR and GC-MS confirms structural integrity and purity (>95% by GC) .
Q. How should researchers handle safety risks associated with this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile), full-body protective clothing, and P95 respirators for particulate filtration. For higher exposure, ABEK-P2 respirators are recommended .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation of vapors .
- Spill Management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for cleanup .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Spectroscopy : H/C NMR to confirm stereochemistry and functional groups (e.g., ethoxyethoxy and propanol moieties) . IR spectroscopy for detecting hydroxyl (3200–3600 cm) and ether (1100 cm) stretches .
- Chromatography : GC-MS for purity assessment and identification of volatile byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, log Pow)?
- Methodology :
- Experimental Validation : Use differential scanning calorimetry (DSC) for precise melting/boiling point determination under controlled conditions .
- Computational Modeling : Apply QSPR (Quantitative Structure-Property Relationship) models to predict log Pow and compare with experimental HPLC retention data .
Q. What strategies are effective for studying enantiomer-specific reactivity in asymmetric synthesis?
- Methodology :
- Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .
- Kinetic Studies : Monitor reaction progress using polarimetry or enantioselective GC to assess stereochemical stability under varying temperatures .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C). Monitor degradation via LC-MS and identify byproducts (e.g., ethoxyethoxy cleavage products) .
- pH-Dependent Stability : Use buffered solutions (pH 3–10) to assess hydrolysis rates, analyzed by H NMR .
Q. How can conflicting toxicology data (e.g., carcinogenicity classifications) be addressed?
- Methodology :
- In Vitro Assays : Perform Ames tests (bacterial mutagenicity) and mammalian cell micronucleus assays to evaluate genotoxicity .
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 1-methoxy-2-propanol derivatives) to identify trends in toxicity profiles .
Q. What role does the ethoxyethoxy group play in biological interactions (e.g., membrane permeability)?
- Methodology :
- Molecular Dynamics Simulations : Model lipid bilayer penetration using software like GROMACS to assess hydrophobicity/hydrophilicity balance .
- In Vitro Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability coefficients (P) .
Q. How can stereochemical effects on reaction kinetics be quantified?
- Methodology :
- Enantioselective Catalysis : Compare reaction rates using chiral catalysts (e.g., BINOL-derived phosphoric acids) and monitor enantiomeric excess (ee) via chiral HPLC .
- Isotopic Labeling : Track O-labeled intermediates in propanol derivatives to elucidate mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
